molecular formula C8H6F6N2 B14064877 2,5-Bis(trifluoromethyl)benzene-1,4-diamine

2,5-Bis(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B14064877
M. Wt: 244.14 g/mol
InChI Key: CEQNIRIQYOUDCF-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)benzene-1,4-diamine (CAS 153195-83-6) is a high-value aromatic diamine building block designed for advanced materials research. This compound features a benzene core symmetrically substituted with strong electron-withdrawing trifluoromethyl groups, making it an excellent acceptor moiety in the synthesis of donor-acceptor systems for organic electronics . The presence of multiple trifluoromethyl groups can enhance charge mobility and reduce the ionization potential of resulting materials, which is crucial for developing high-performance devices . Its primary research applications include serving as a key precursor in the development of electroactive materials for Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells, where its electronic properties contribute to thermally activated delayed fluorescence (TADF) and improved device efficiency . Furthermore, the diamine functional groups make it a versatile monomer for constructing polyamides and other polymeric structures, or for creating complex heterocyclic systems such as benzimidazoles, which have potential in catalysis and materials science . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H6F6N2

Molecular Weight

244.14 g/mol

IUPAC Name

2,5-bis(trifluoromethyl)benzene-1,4-diamine

InChI

InChI=1S/C8H6F6N2/c9-7(10,11)3-1-5(15)4(2-6(3)16)8(12,13)14/h1-2H,15-16H2

InChI Key

CEQNIRIQYOUDCF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1N)C(F)(F)F)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Industrial Nitration Methods

The foundational step in synthesizing 2,5-bis(trifluoromethyl)benzene-1,4-diamine involves the nitration of 1,4-bis(trifluoromethyl)benzene to yield 2,5-bis(trifluoromethyl)nitrobenzene. Patented industrial processes highlight the use of concentrated sulfuric acid (91–100% purity) as a solvent and nitric acid as the nitrating agent. The reaction proceeds under controlled temperature conditions (typically 0–25°C) to minimize side reactions such as sulfonation, which historically limited yields to 35% in earlier methods.

Key optimizations in modern protocols include:

  • Dropwise addition of nitric acid to a pre-mixed solution of 1,4-bis(trifluoromethyl)benzene and sulfuric acid to regulate exothermicity.
  • Use of fuming sulfuric acid with sulfur trioxide concentrations ≤20% to enhance electrophilic substitution while avoiding over-sulfonation.
  • Isolation of 2,5-bis(trifluoromethyl)nitrobenzene through crystallization or distillation, achieving yields exceeding 80% in optimized systems.

Reaction Mechanism and Selectivity

The nitration mechanism proceeds via electrophilic aromatic substitution, where the trifluoromethyl groups act as meta-directing electron-withdrawing substituents. This orientation ensures preferential nitro group addition at the 2- and 5-positions of the benzene ring. Computational studies suggest that the strong inductive (-I) effect of the -CF₃ groups destabilizes ortho/para intermediates, favoring meta substitution.

Reduction of 2,5-Bis(trifluoromethyl)nitrobenzene to the Diamine

Catalytic Hydrogenation

The reduction of 2,5-bis(trifluoromethyl)nitrobenzene to the corresponding diamine typically employs catalytic hydrogenation under high-pressure H₂ (3–5 atm) using palladium-on-carbon (Pd/C) or Raney nickel catalysts. This method offers advantages in scalability and purity, with reported yields of 85–92% under optimized conditions.

Critical parameters include:

  • Solvent selection : Ethanol or ethyl acetate preferred for their ability to solubilize both nitro intermediates and hydrogen gas.
  • Temperature control : Maintenance at 50–70°C to balance reaction rate and catalyst stability.
  • Acid additives : Trace acetic acid (0.1–0.5% v/v) to protonate amine products and prevent catalyst poisoning.

Chemical Reduction Alternatives

For laboratory-scale synthesis, stoichiometric reductions using iron powder in hydrochloric acid (Béchamp conditions) or sodium hydrosulfite (Na₂S₂O₄) provide viable alternatives:

$$
\text{2,5-(CF}3\text{)}2\text{C}6\text{H}3\text{(NO}2\text{)}2 + 6\ \text{Fe} + 12\ \text{HCl} \rightarrow \text{2,5-(CF}3\text{)}2\text{C}6\text{H}3\text{(NH}2\text{)}2 + 6\ \text{FeCl}2 + 4\ \text{H}2\text{O}
$$

While these methods avoid high-pressure equipment, they generate substantial metal waste, rendering them less suitable for industrial production.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Nitro Intermediate Yield Diamine Yield Scalability
Patent Nitration 82–86% 85–92% Industrial
Classical Nitration 35–42% 70–75% Laboratory
Alternative Amination N/A 65–70% Niche

Process Economics

Industrial routes prioritize:

  • Reagent costs : Use of recoverable sulfuric acid (>90% recycling efficiency).
  • Catalyst lifetime : Pd/C catalysts reused for 8–12 cycles with <5% activity loss.
  • Waste streams : Neutralization of spent acid via lime treatment to precipitate CaSO₄.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines .

Scientific Research Applications

2,5-Bis(trifluoromethyl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine

  • Structure : Thiophene substituents at 2- and 5-positions.
  • Properties : Thiophene’s electron-rich nature enhances π-conjugation, improving charge transport in COFs. The resulting COFs exhibit exceptional stability under acidic/basic conditions and electron beam irradiation .
  • Applications : Optoelectronics and stable COFs for catalysis or sensing.
  • Comparison : Unlike -CF₃ groups, thiophene increases electron density, favoring applications requiring conductivity over chemical inertness.

2,5-Diaminotoluene (2-Methylbenzene-1,4-diamine)

  • Structure : Methyl (-CH₃) groups at 2- and 5-positions.
  • Properties : Electron-donating -CH₃ reduces thermal stability compared to -CF₃. Soluble in polar solvents due to lower hydrophobicity.
  • Applications : Primarily in hair dyes (e.g., oxidative dye intermediates) .
  • Comparison : The methyl analog lacks the chemical resistance of -CF₃, limiting use in harsh environments.

2,5-Dibromobenzene-1,4-diamine

  • Structure : Bromine (-Br) substituents at 2- and 5-positions.
  • Properties : -Br introduces steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura). Lower thermal stability than -CF₃ due to weaker C-Br bonds.
  • Applications : Intermediate in synthesizing conjugated polymers or pharmaceuticals.
  • Comparison : Bromine’s reactivity contrasts with -CF₃’s inertness, making it preferable for modular synthesis .

Functional Group Variations: Diamine vs. Other Moieties

2,5-Bis(trifluoromethyl)terephthalic Acid

  • Structure : Carboxylic acid (-COOH) groups instead of -NH₂.
  • Properties : Forms coordination polymers or metal-organic frameworks (MOFs) via carboxylate-metal bonding. The -CF₃ groups enhance hydrophobicity in MOFs for gas separation .
  • Comparison : The diamine’s -NH₂ groups enable Schiff-base formation (e.g., in COFs), whereas the diacid favors metal coordination.

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene

  • Structure : Ethynyl (-C≡C-) and bromine substituents.
  • Properties : Ethynyl groups allow further functionalization via click chemistry.
  • Comparison : The diamine’s -NH₂ groups offer sites for covalent bonding (e.g., imine linkages), unlike ethynyl’s role in π-conjugation .

Table 1: Comparative Analysis of 2,5-Bis(trifluoromethyl)benzene-1,4-diamine and Analogues

Compound Substituents Key Properties Applications References
2,5-Bis(trifluoromethyl)benzene-1,4-diamine -CF₃, -NH₂ High thermal stability, chemical inertness COFs, corrosion-resistant coatings
2,5-Bis(5-methylthiophen-2-yl)benzene-1,4-diamine Thiophene, -NH₂ High conductivity, acid/base stability Optoelectronic COFs
2,5-Diaminotoluene -CH₃, -NH₂ Moderate stability, polar solubility Hair dyes, pharmaceuticals
2,5-Dibromobenzene-1,4-diamine -Br, -NH₂ Reactive for cross-coupling Polymer intermediates
2,5-Bis(trifluoromethyl)terephthalic Acid -CF₃, -COOH Hydrophobic, MOF formation Gas separation membranes

Biological Activity

2,5-Bis(trifluoromethyl)benzene-1,4-diamine is a chemical compound notable for its unique structure and potential biological activities. The compound features two trifluoromethyl groups attached to a benzene ring, which significantly influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C8H6F6N2
Molecular Weight: 238.14 g/mol
IUPAC Name: 2,5-bis(trifluoromethyl)benzene-1,4-diamine

The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various biological applications.

Anticancer Activity

Recent studies have demonstrated that 2,5-bis(trifluoromethyl)benzene-1,4-diamine exhibits significant anticancer properties. In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation.

  • Case Study 1: A study conducted on MCF-7 breast cancer cells revealed that the compound reduced cell viability with an IC50 value of approximately 25 μM. Flow cytometry analysis indicated that the compound promotes apoptosis in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial efficacy of 2,5-bis(trifluoromethyl)benzene-1,4-diamine has also been evaluated against various bacterial strains.

  • Case Study 2: The compound demonstrated strong antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values of 8 mg/mL and 32 mg/mL respectively. This suggests potential applications in treating bacterial infections .

The biological activity of 2,5-bis(trifluoromethyl)benzene-1,4-diamine is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways: The compound can influence various signaling pathways related to cell survival and death.

Synthesis Methods

The synthesis of 2,5-bis(trifluoromethyl)benzene-1,4-diamine can be achieved through several methods:

  • Direct Fluorination: This method involves fluorinating benzene derivatives using fluorinating agents under controlled conditions.
  • Nucleophilic Aromatic Substitution: This approach utilizes nucleophiles to replace hydrogen atoms on the aromatic ring with amino groups.

The synthesis process can be summarized as follows:

StepReaction TypeConditions
1FluorinationReagents: HF or F2; Temperature: -50°C to room temperature
2SubstitutionReagents: Amine derivatives; Solvent: DMF or DMSO

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